molecular formula C11H14O B14697603 2-(2-Methylbut-2-en-1-yl)phenol CAS No. 27920-17-8

2-(2-Methylbut-2-en-1-yl)phenol

Cat. No.: B14697603
CAS No.: 27920-17-8
M. Wt: 162.23 g/mol
InChI Key: CETMORGUONDRBU-UHFFFAOYSA-N
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Description

2-(2-Methylbut-2-en-1-yl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbut-2-en-1-yl)phenol typically involves the prenylation of phenolic compounds. One common method is the reaction of phenol with 2-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methylbut-2-en-1-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(3-Methylbut-2-en-1-yl)phenol
  • 2-(2-Methylbut-3-en-2-yl)phenol
  • 5-(3-Methylbut-2-en-1-yl)benzo[d][1,3]dioxol-4-ol

Comparison: 2-(2-Methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

27920-17-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-methylbut-2-enyl)phenol

InChI

InChI=1S/C11H14O/c1-3-9(2)8-10-6-4-5-7-11(10)12/h3-7,12H,8H2,1-2H3

InChI Key

CETMORGUONDRBU-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1=CC=CC=C1O

Origin of Product

United States

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